2-Fluoro-3-(trifluoromethoxy)benzyl alcohol

Beschreibung

Chemical Identity and Nomenclature

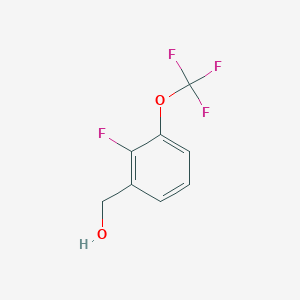

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol possesses the Chemical Abstracts Service registry number 86256-43-1, establishing its unique chemical identity within the global chemical literature. The compound follows systematic nomenclature conventions, with its International Union of Pure and Applied Chemistry name designated as [2-fluoro-3-(trifluoromethoxy)phenyl]methanol. This nomenclature precisely describes the substitution pattern on the benzene ring, indicating fluorine at the 2-position and trifluoromethoxy at the 3-position relative to the methanol-bearing carbon.

The molecular database number MFCD12026473 provides additional identification within chemical databases and inventory systems. Alternative systematic names include [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol, which emphasizes the phenyl-methanol structural relationship. The compound appears in various chemical suppliers' catalogs under consistent nomenclature, reflecting standardized naming practices across the chemical industry.

Chemical identification extends beyond nomenclature to encompass structural encoding systems. The Simplified Molecular Input Line Entry System representation OCc1cccc(OC(F)(F)F)c1F provides a text-based description of the molecular connectivity. The International Chemical Identifier key UPSCFKSYRYUXEF-UHFFFAOYSA-N serves as a unique molecular identifier derived from the compound's structural features.

Physical Properties and Constants

The molecular formula C₈H₆F₄O₂ defines the atomic composition of this compound. Molecular weight determinations consistently report values of 210.13 atomic mass units, with minor variations attributed to measurement precision and rounding conventions. More precise measurements indicate 210.126 grams per mole, reflecting modern analytical accuracy. One source reports an extended precision value of 210.1280059814453, demonstrating computational precision in molecular weight calculations.

Physical state characterization indicates the compound exists as a liquid at ambient temperature conditions. This liquid state facilitates handling and purification procedures commonly employed in synthetic chemistry applications. Storage recommendations specify ambient temperature conditions as appropriate for maintaining compound stability.

Purity specifications from commercial sources indicate availability at 96% purity levels, suggesting successful synthetic routes and purification methodologies. The availability of high-purity material supports its utility in demanding synthetic applications where impurities could compromise reaction outcomes or product quality.

Chemical Properties and Reactivity Profile

The chemical properties of this compound derive from the interplay between its primary alcohol functionality and the electron-withdrawing effects of multiple fluorine substituents. The primary alcohol group provides a reactive site for standard alcohol transformations, including oxidation to aldehyde or carboxylic acid derivatives, esterification reactions, and substitution processes.

The trifluoromethoxy substituent significantly influences the electronic properties of the aromatic system. Trifluoromethoxy groups are recognized as strongly electron-withdrawing substituents, with electronic effects comparable to other perfluorinated functionalities. This electron withdrawal affects the nucleophilicity of the alcohol oxygen and modifies the aromatic system's reactivity toward electrophilic aromatic substitution reactions.

The fluorine atom at the 2-position creates an ortho-relationship with the benzyl alcohol carbon, potentially influencing conformational preferences and intermolecular interactions. Fluorine's high electronegativity and small van der Waals radius contribute to unique steric and electronic effects that distinguish fluorinated compounds from their non-fluorinated analogs.

Contemporary research in trifluoromethoxylation has emphasized the synthetic value of trifluoromethoxy-containing building blocks. The development of nucleophilic trifluoromethoxylating reagents has expanded synthetic access to such compounds, with reagents like trifluoromethyl sulfonates and benzimidazole-based trifluoromethoxylating agents enabling diverse synthetic transformations.

Structural Features and Molecular Geometry

The molecular structure of this compound incorporates several distinctive geometric features arising from its substitution pattern and functional groups. The International Chemical Identifier string InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 provides a complete structural description, including connectivity and hydrogen positioning.

The benzene ring maintains its characteristic planar geometry, with substituents positioned according to the ortho-meta relationship between the fluorine and trifluoromethoxy groups. The trifluoromethoxy group introduces significant steric bulk through its three fluorine atoms arranged around the central carbon in a tetrahedral geometry. This bulky substituent influences molecular packing in the solid state and affects intermolecular interactions in solution.

The benzyl alcohol moiety extends the carbon framework beyond the aromatic plane, creating a three-dimensional molecular architecture. The primary alcohol carbon maintains tetrahedral geometry, with the hydroxyl group capable of hydrogen bonding interactions that influence physical properties and molecular recognition processes.

Structural encoding through the canonical Simplified Molecular Input Line Entry System notation OCc1cccc(c1F)OC(F)(F)F systematically describes the connectivity pattern. This representation begins with the alcohol functional group and proceeds through the aromatic substitution pattern, culminating in the trifluoromethoxy substituent specification.

The molecular geometry accommodates multiple potential conformational states, particularly regarding the orientation of the trifluoromethoxy group relative to the aromatic plane. Rotation around the carbon-oxygen bond connecting the trifluoromethoxy group to the benzene ring allows conformational flexibility that may influence chemical reactivity and biological activity.

Historical Context in Fluorine Chemistry

The development of compounds like this compound reflects the remarkable evolution of organofluorine chemistry from its nascent beginnings in the nineteenth century to its current sophisticated state. Alexander Borodin, better known as a composer, made the first organofluorine compound through nucleophilic replacement of halogen atoms by fluoride in 1862, establishing the foundational methodology for fluorine incorporation into organic molecules.

The formation of aryl carbon-fluorine bonds, directly relevant to compounds containing fluorinated benzene rings, was first accomplished through diazofluorination by Schmitt and colleagues in 1870, followed by improved procedures developed by Lenz in 1877. These early achievements established the synthetic precedent for preparing fluorinated aromatic systems that would eventually enable access to complex multiply fluorinated compounds.

The twentieth century witnessed transformative developments in fluorine chemistry, particularly during World War II when the Manhattan Project necessitated materials capable of withstanding the corrosive effects of uranium hexafluoride. This period catalyzed the development of fluoropolymers and advanced fluorochemical synthesis techniques that would later enable the preparation of sophisticated fluorinated building blocks.

The discovery of polytetrafluoroethylene by Plunkett in 1938 demonstrated the unique properties achievable through fluorine incorporation, including exceptional chemical inertness and thermal stability. These properties highlighted the potential value of fluorinated compounds across diverse applications, motivating continued research into fluorine chemistry methodologies.

Contemporary advances in trifluoromethoxylation chemistry represent the culmination of decades of methodological development. The identification of effective trifluoromethoxylating reagents, beginning with Kolomeitsev's discovery of trifluoromethyl trifluoromethanesulfonate activation in 2007, opened new synthetic pathways to trifluoromethoxy-containing compounds. Subsequent developments by Langlois and colleagues in 2010, Ritter's silver-mediated trifluoromethoxylation in 2011, and Tang's development of trifluoromethyl sulfonates in 2017 have collectively established robust synthetic access to trifluoromethoxy functionality.

Significance in Organofluorine Research

This compound exemplifies the sophisticated molecular architectures achievable through contemporary organofluorine synthesis. The compound incorporates two distinct fluorinated functionalities: direct aromatic fluorination and trifluoromethoxy substitution, representing complementary approaches to fluorine incorporation that impart different electronic and steric effects.

The trifluoromethoxy group has gained particular prominence in medicinal chemistry due to its unique properties. Unlike trifluoromethyl groups, trifluoromethoxy functionality provides increased polarity while maintaining the electron-withdrawing characteristics that enhance metabolic stability. This combination of properties makes trifluoromethoxy-containing compounds valuable synthetic targets for pharmaceutical development.

Recent advances in trifluoromethoxylation methodology have emphasized the synthetic importance of building blocks containing this functionality. The development of nucleophilic trifluoromethoxylating reagents has enabled diverse synthetic transformations, including azidotrifluoromethoxylation of styrenes, dehydroxytrifluoromethoxylation of alcohols, and direct carbon-hydrogen trifluoromethoxylation of aromatic systems.

The emergence of catalytic asymmetric trifluoromethoxylation represents a significant advancement in the field. Tang's development of asymmetric bromotrifluoromethoxylation of alkenes in 2017 marked the first example of catalytic enantioselective trifluoromethoxylation, opening new possibilities for accessing chiral trifluoromethoxy-containing compounds.

Compounds like this compound serve multiple roles in synthetic chemistry. They function as building blocks for more complex fluorinated structures, as reagents for introducing trifluoromethoxy functionality into other molecules, and as models for understanding the electronic and steric effects of multiple fluorine substituents. The primary alcohol functionality provides a versatile handle for further synthetic elaboration, enabling incorporation into diverse molecular frameworks.

The synthetic accessibility of such compounds through modern trifluoromethoxylation methods has expanded their availability for research applications. Commercial availability from multiple suppliers indicates established synthetic routes and growing demand for these specialized fluorinated building blocks. This accessibility facilitates their incorporation into synthetic programs targeting fluorinated pharmaceuticals, agrochemicals, and materials.

Eigenschaften

IUPAC Name |

[2-fluoro-3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCFKSYRYUXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574881 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-43-1 | |

| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbonylation of Aryl Bromides

A patented process (US6462242B1) describes the preparation of benzyl alcohols bearing fluorine substituents, including trifluoromethoxy groups, by reacting aryl bromides with carbon monoxide and a formate source in the presence of a palladium catalyst. This reaction forms the corresponding benzaldehyde intermediate in situ.

-

- Aryl bromide (e.g., 2-fluoro-3-(trifluoromethoxy)aryl bromide)

- Carbon monoxide atmosphere

- Formate salt (e.g., sodium formate) as a mild reducing agent

- Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2-based catalysts)

- Temperature range: 60–120 °C

- Pressure: 30–70 bar CO

-

- Single-vessel reaction combining formylation and reduction steps

- Use of mild reducing agent (formate) avoids hazardous reagents like diborane or lithium alanate

- High selectivity for benzaldehyde intermediate formation

Reduction of Benzaldehyde to Benzyl Alcohol

The benzaldehyde intermediate formed can be reduced to the benzyl alcohol by:

- Catalytic hydrogenation under elevated pressure and temperature with palladium catalysts

- Reduction with formate salts in the presence of palladium catalysts (as above)

- Alternative reductions using lithium alanate or diborane have been reported but are less favored industrially due to safety concerns

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aryl bromide carbonylation | Aryl bromide, CO, formate, Pd catalyst, 60–120 °C, 30–70 bar CO | Single-vessel formylation and reduction |

| Benzaldehyde reduction | Pd catalyst, H2 or formate salt | Mild conditions, avoids hazardous reagents |

| Alternative reduction | Lithium alanate or diborane | Effective but requires strict safety measures |

Alternative Synthetic Routes and Considerations

While the above method is the most direct and industrially viable, other routes have been explored for related fluorinated benzyl alcohols:

Reduction of trifluoromethoxy-substituted benzoic acids using lithium alanate or diborane to obtain benzyl alcohols, as reported in older literature (J. Med. Chem. 1975). However, these methods are less practical for scale-up due to reagent hazards.

Halogenation followed by nucleophilic substitution and reduction : Some methods involve halogenation of fluorinated benzyl derivatives followed by substitution and reduction steps, but these are more complex and less efficient for this specific compound.

Organolithium-mediated formylation : For related fluorinated benzyl alcohols, organolithium reagents can be used to generate benzyl lithium intermediates, which then react with formaldehyde to yield benzyl alcohols. This method requires low temperatures (-78 °C) and careful handling of reactive intermediates.

Research Findings and Practical Notes

The palladium-catalyzed carbonylation and reduction process is highly selective for benzaldehyde formation and subsequent reduction to benzyl alcohol, even in the presence of electron-withdrawing fluorine and trifluoromethoxy groups.

The use of formate salts as reducing agents in the presence of palladium catalysts offers a safer and more environmentally friendly alternative to traditional hydride reagents.

Reaction conditions such as temperature, pressure, and catalyst loading must be optimized to balance conversion efficiency and selectivity.

The benzyl alcohol product can be further functionalized, for example, converted to benzyl halides using thionyl chloride for subsequent synthetic applications.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd-catalyzed carbonylation + reduction | Aryl bromide, CO, formate, Pd catalyst, 60–120 °C, 30–70 bar CO | Single-vessel, mild reducing agent, scalable | Requires pressurized CO handling |

| Reduction of benzoic acid | Lithium alanate or diborane | Direct reduction | Hazardous reagents, safety issues |

| Organolithium + formaldehyde | Organolithium reagent, formaldehyde, low temp (-78 °C) | High selectivity | Requires cryogenic conditions, sensitive reagents |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group yields the corresponding aldehyde or carboxylic acid, while reduction of the nitro group results in an amine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Activity :

Research indicates that compounds similar to 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol exhibit antiviral properties. For instance, studies have shown that fluorinated benzyl alcohol derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

Anticancer Properties :

Fluorinated compounds are often investigated for their anticancer activities. A study demonstrated that certain fluorinated benzyl alcohols can induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

Material Science Applications

Polymer Chemistry :

Due to its unique chemical structure, this compound is utilized as a monomer in the synthesis of specialty polymers. These polymers often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and adhesives .

Fluorinated Surfactants :

The compound can also serve as an intermediate in the production of fluorinated surfactants, which are valuable in various industrial applications due to their low surface tension properties and effectiveness in reducing interfacial tension .

Analytical Chemistry

NMR Spectroscopy :

this compound is used as a standard in Nuclear Magnetic Resonance (NMR) spectroscopy to predict spectra due to its distinct chemical shifts caused by the fluorine substituents. This application aids in the characterization of other complex organic compounds .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol with structurally related benzyl alcohol derivatives, focusing on substituent positions, physicochemical properties, and reactivity:

Structural and Electronic Effects

- Substituent Position : The ortho-fluoro group in this compound introduces steric hindrance and electron-withdrawing effects, directing regioselectivity in catalytic borylation reactions (e.g., para-selectivity in iridium-catalyzed transformations) . In contrast, 3-(trifluoromethoxy)benzyl alcohol lacks the ortho-fluoro group, resulting in lower steric demand and altered reaction pathways .

- Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) enhances stability against oxidative degradation compared to non-fluorinated analogs like benzyl alcohol. However, compounds with trifluoromethyl (-CF₃) substituents (e.g., 4-Fluoro-3-(trifluoromethyl)benzyl alcohol) exhibit higher lipophilicity, impacting pharmacokinetic properties in drug candidates .

Physicochemical Properties

- Boiling Point : The boiling point of 3-(trifluoromethoxy)benzyl alcohol (97–98°C at 11 mmHg) suggests that the addition of fluorine in the target compound would further lower boiling points due to increased volatility from fluorination.

- Solubility: Fluorinated benzyl alcohols generally exhibit lower water solubility than non-fluorinated analogs but improved solubility in organic solvents like dichloromethane, enhancing their utility in hydrophobic reaction environments .

Biologische Aktivität

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of fluorine and trifluoromethoxy groups, suggest enhanced interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₈F₄O₂

- Molecular Weight : 224.15 g/mol

- Structure : The compound features a benzyl alcohol moiety with a fluorine atom at the 2-position and a trifluoromethoxy group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorinated groups enhance lipophilicity and metabolic stability, which may improve binding affinity to specific molecular targets. This compound is believed to modulate enzyme activity and influence cellular pathways, although detailed mechanisms remain to be fully elucidated .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.

- Antiviral Activity : Preliminary investigations into its antiviral properties have shown promise, particularly in inhibiting viral replication mechanisms.

- Anticancer Potential : The compound's ability to affect cell signaling pathways could position it as a candidate for further development in cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Research conducted on cell lines demonstrated that this compound could significantly reduce cell viability in certain cancer types, indicating potential cytotoxic effects .

- Enzyme Interaction Studies : Investigations into its interaction with key metabolic enzymes revealed that this compound could act as a competitive inhibitor, affecting substrate binding and catalytic activity.

Table 1: Summary of Biological Activities

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3-(trifluoromethoxy)benzyl alcohol in laboratory settings?

- Methodological Answer : The synthesis typically involves fluorination and trifluoromethoxy functionalization of benzyl alcohol derivatives. Key steps include:

- Electrophilic aromatic substitution : Introducing fluorine and trifluoromethoxy groups via halogen exchange or directed ortho-metalation. For example, using fluorinating agents like Selectfluor® and trifluoromethylation reagents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under controlled conditions .

- Reduction of esters or aldehydes : Reducing intermediates like 2-fluoro-3-(trifluoromethoxy)benzaldehyde with NaBH₄ or LiAlH₄ to yield the alcohol .

- Purification : Vacuum distillation (b.p. ~97–100°C at 11 mmHg, extrapolated from similar trifluoromethoxybenzyl alcohols) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and fluorine substituents. The trifluoromethoxy group typically appears as a singlet at δ −55 to −58 ppm, while the aromatic fluorine resonates at δ −110 to −115 ppm .

- ¹H NMR : Aromatic protons show splitting patterns consistent with para/meta substitution. The benzyl alcohol proton (CH₂OH) appears at δ 4.6–4.8 ppm (broad, exchangeable with D₂O) .

- GC-MS : Confirms molecular ion peaks (expected m/z ~210–220) and fragmentation patterns (e.g., loss of H₂O or -CF₃) .

Q. How can researchers optimize the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent oxidation or hydrolysis. Avoid exposure to moisture, acids, or bases, which may degrade the trifluoromethoxy group .

- Stability Monitoring : Periodic ¹⁹F NMR analysis to detect decomposition products (e.g., HF or CO₂, as noted in similar compounds) .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethoxy group influence the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group (EWG) due to its inductive (-I) effect. This directs electrophilic attacks to the para position relative to the fluorine atom. Computational studies (e.g., DFT calculations) predict partial charge distribution, validated experimentally via nitration or halogenation reactions. For example:

- Nitration : HNO₃/H₂SO₄ yields 4-nitro derivatives as major products.

- Halogenation : Selectivity confirmed via GC-MS and ¹⁹F NMR .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Control : Maintain neutral conditions (pH 6–8) during reactions. Buffers like phosphate or bicarbonate prevent acid-catalyzed cleavage of the trifluoromethoxy group .

- Protecting Groups : Temporarily protect the benzyl alcohol with tert-butyldimethylsilyl (TBS) ethers under basic conditions, followed by deprotection with TBAF .

Q. How can computational chemistry predict the NMR spectra of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software simulates ¹H/¹⁹F chemical shifts using B3LYP/6-311+G(d,p) basis sets. Compare results with experimental data to refine parameters .

- Machine Learning : Tools like Chemprop or NMRPredict predict shifts based on structural analogs (e.g., 3-(trifluoromethoxy)benzyl alcohol, δ 4.65 ppm for CH₂OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.